molecular formula C18H17N5O B11147867 N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11147867
M. Wt: 319.4 g/mol
InChI Key: AUVBAUZNNIGXNG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

    Tetrazole Ring Formation: The tetrazole ring is often synthesized via the cycloaddition reaction of an azide with a nitrile. This can be achieved using sodium azide (NaN₃) and a suitable nitrile under acidic conditions.

    Benzamide Formation: The benzamide group can be introduced through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzamide and tetrazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy and safety as a therapeutic agent for various conditions, leveraging its unique chemical structure to design new drugs.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide:

    4-methyl-3-(1H-tetrazol-1-yl)benzamide: Lacks the indane moiety, which could affect its biological activity and stability.

    N-(2,3-dihydro-1H-inden-2-yl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with different substitution patterns, which can influence its chemical and biological properties.

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide stands out due to its combination of an indane moiety, a tetrazole ring, and a benzamide group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N5O/c1-12-6-7-15(10-17(12)23-11-19-21-22-23)18(24)20-16-8-13-4-2-3-5-14(13)9-16/h2-7,10-11,16H,8-9H2,1H3,(H,20,24)

InChI Key

AUVBAUZNNIGXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2)N4C=NN=N4

Origin of Product

United States

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